1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol), also known as DMPG, is a type of anionic saturated phospholipid . It contains 14 carbon atoms and is predominantly present in the membranes of gram-positive bacteria . To mimic bacterial membranes, DMPG is often combined with zwitterionic phospholipids .
Molecular Structure Analysis
The linear formula of this compound is C34H66O10PNa . It has a molecular weight of 688.85 . The InChI key is QLNOOKSBAYIHQI-SKZICHJRSA-M .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . The specific rotation [a]20/D is +8.0 to +10.0 deg (C=1,CHCl3:MeOH=1:1) .Scientific Research Applications
Photodynamic Therapy Applications : DMPG interacts with a hydrophobically modified porphyrin, resulting in metallation with zinc ions in the presence of negatively charged phospholipids. This is relevant for understanding photosensitizer-lipid-carrier binding in photodynamic therapy (Ramos et al., 2010).
Electrochemical Properties in SAMs : DMPG has been used to study the electrochemical properties of self-assembled monolayers (SAMs) on gold. The presence of DMPG in lipid bilayers affects the permeabilities of electrochemical probes through the layer (Twardowski & Nuzzo, 2004).
Membrane Lipid Structure Analysis : The crystal structure of DMPG has been analyzed to understand the conformation and molecular packing of membrane lipids (Pascher et al., 1987).
Biomedical and Antimicrobial Applications : DMPG interacts with various compounds, like cationic surfactants and antimicrobial agents, indicating potential biomedical applications, such as in drug delivery or transfection (Lozano et al., 2010).
Fluorescence Imaging in Model Membranes : Single molecule fluorescence imaging experiments on DMPG monolayers have been conducted to study diffusional properties in model membranes, important for biophysical research (Ke & Naumann, 2001).
Interaction with Other Surfactants : The interaction of DMPG with other surfactants has been studied, providing insights into the partition coefficients and structural changes in mixed monolayers (Meister et al., 2004).
Nanoparticle Synthesis : DMPG has been used in the synthesis of nanoparticles, facilitating anisotropic growth and arrangement in pseudo-core−shell type structures (Bakshi et al., 2007).
Gene Delivery Systems : DMPG has been explored in lipid-based dried powders as transfection competent carriers for therapeutic genes (Colonna et al., 2008).
Hydrostatic Pressure Response in Bicellar Dispersions : The response of DMPG-containing bicellar dispersions to hydrostatic pressure has been studied, providing insights into membrane biophysics (Rahmani et al., 2013).
properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOOKSBAYIHQI-SKZICHJRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173906 | |
Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
CAS RN |
200880-40-6 | |
Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q24R39NY7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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